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Compound of Interest

Compound Name: (2)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B1214718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
key pentafluoropropene isomers: 1,2,3,3,3-pentafluoropropene (HFO-1225ye), 1,1,3,3,3-
pentafluoropropene (HFO-1225zc), and 1,1,2,3,3-pentafluoropropene (HFO-1225yc). These
compounds are of significant interest as next-generation refrigerants, propellants, and building
blocks in chemical synthesis due to their low global warming potential. A thorough
understanding of their thermodynamic behavior is crucial for the design and optimization of
systems utilizing these fluorinated olefins.

Core Thermodynamic Properties

The fundamental thermodynamic properties of these isomers dictate their performance in
various applications. Key parameters include molecular weight, boiling point, enthalpy of
formation, entropy, specific heat capacity, and vapor pressure.

General Properties

A summary of the fundamental physical properties of the pentafluoropropene isomers is
provided in Table 1.
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HFO-1225ye HFO-1225ye
Property . . HFO-1225zc HFO-1225yc
(Z-isomer) (E-isomer)
(2)-1,2,3,3,3- (E)-1,2,3,3,3- 1,1,3,3,3- 1,1,2,3,3-
Chemical Name Pentafluoroprope  Pentafluoroprope  Pentafluoroprope  Pentafluoroprope
ne ne ne ne
Molecular
Cs3HFs CsHFs CsHFs CsHFs
Formula
Molecular Weight
132.03[1] 132.033[2] 132.03[3][4] 132.033
(g/mol)
Normal Boiling
-21[5] -18.5[2] -21[6] 1-2

Point (°C)

Enthalpy, Entropy, and Specific Heat

Experimental data for the standard enthalpy of formation, standard entropy, and specific heat
capacity of these specific isomers are not readily available in the public domain. However, for
HFO-1225zc, calculated thermodynamic properties using the Joback method are presented in
Table 2. It is important to note that these are estimations and experimental verification is
required for high-precision applications.

Property HFO-1225zc (Calculated)
Standard Gibbs Free Energy of Formation
-925.16[3]
(kJ/mol)
Standard Enthalpy of Formation (gas, kJ/mol) -987.12[3]
Enthalpy of Fusion (kJ/mol) 10.40[3]
Enthalpy of Vaporization (kJ/mol) 16.93[3]

For the isomerization between the (Z) and (E) forms of HFO-1225ye, the following
thermodynamic data have been reported:

o Enthalpy of Z to E isomerization: +2.843 (x0.1) kcal/mol
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e Entropy of Z to E isomerization: 0.74 eu (entropy units)

The positive enthalpy of isomerization indicates that the (Z) isomer is more thermodynamically
stable than the (E) isomer.

Vapor Pressure

Comprehensive experimental vapor pressure data as a function of temperature for all three
isomers is limited. For 1,1,1,3,3-pentafluoropropane (R-245fa), a structurally related compound,
detailed vapor pressure measurements have been conducted and fitted to the Antoine
equation. While not a direct isomer of pentafluoropropene, this data provides insight into the
behavior of similar fluorinated propanes.

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-established
experimental techniques. The following sections outline the methodologies commonly
employed for the key parameters discussed.

Determination of Enthalpy of Formation

The standard enthalpy of formation (AHf°) of fluorinated organic compounds is most reliably
determined using combustion calorimetry.

Methodology: Oxygen Bomb Calorimetry

o Sample Preparation: A precise mass of the pentafluoropropene isomer is placed in a sample
holder within a high-pressure vessel, known as a "bomb."

o Combustion: The bomb is filled with a high pressure of pure oxygen. The combustion is
initiated by passing an electric current through a fuse wire in contact with the sample.

o Temperature Measurement: The bomb is submerged in a known mass of water in a
calorimeter. The temperature of the water is meticulously monitored before and after
combustion.

e Heat Calculation: The heat released by the combustion reaction is calculated from the
temperature rise of the water and the heat capacity of the calorimeter system.
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o Correction to Standard State: Corrections are applied to account for the heat of combustion
of the fuse wire and any incomplete combustion products. The energy of combustion is then
used to calculate the standard enthalpy of formation using Hess's Law, with known standard
enthalpies of formation for the combustion products (COz, HF, and H20).

General Workflow for Thermodynamic Property Determination
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Caption: Experimental workflow for thermodynamic property determination.
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Determination of Specific Heat Capacity

The specific heat capacity (Cp) of gaseous refrigerants can be determined using methods such
as differential scanning calorimetry (DSC) or classical methods like the continuous-flow
calorimeter.

Methodology: Differential Scanning Calorimetry (DSC)

o Sample and Reference: A known mass of the gaseous sample is hermetically sealed in a
sample pan. An identical empty pan serves as a reference.

o Controlled Heating: Both the sample and reference pans are heated at a precisely controlled
rate over the desired temperature range.

o Heat Flow Measurement: The DSC instrument measures the difference in heat flow required
to maintain the sample and reference at the same temperature.

» Calculation: The specific heat capacity is calculated from this differential heat flow, the
heating rate, and the mass of the sample. A baseline measurement with two empty pans and
a calibration with a standard material of known specific heat capacity (e.g., sapphire) are
performed to ensure accuracy.

Determination of Vapor Pressure

Vapor pressure is a critical property for refrigerants and can be measured using static or
dynamic methods. The static method is widely used for its accuracy.

Methodology: Static Vapor Pressure Measurement

o Sample Degassing: A pure sample of the pentafluoropropene isomer is placed in a
thermostatically controlled equilibrium cell. The sample is thoroughly degassed to remove
any dissolved air or other non-condensable gases.

o Temperature Control: The temperature of the equilibrium cell is precisely controlled and
measured using a calibrated thermometer.

e Pressure Measurement: The system is allowed to reach thermal and phase equilibrium, at
which point the pressure of the vapor phase is measured using a high-precision pressure
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transducer.

o Data Collection: Vapor pressure measurements are taken at various temperatures to
establish the vapor pressure curve. The data is often fitted to a vapor pressure equation,
such as the Antoine or Wagner equation, to allow for interpolation.

Modeling of Thermodynamic Properties

In addition to experimental measurements, thermodynamic properties of refrigerants are often
modeled using equations of state (EoS). Common models include the Martin-Hou, Peng-
Robinson, and Helmholtz energy equations of state. These models, when properly formulated
and fitted with experimental data, can accurately predict a wide range of thermodynamic
properties over various conditions of temperature and pressure.

Thermodynamic Modeling Workflow
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Caption: Workflow for thermodynamic property modeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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